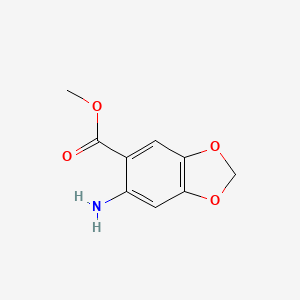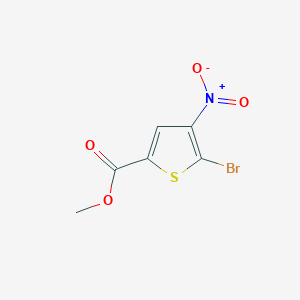
3-((苄氧基)羰基)氨基丁酸
概述
描述
“3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The compound has a butyric acid group with a stretched trans conformation . The dihedral angle between the phenyl ring and the oxycarboxyamino N—(C=O)—O—C plane is 56.6° .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 237.26 . The compound should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
肽合成
该化合物在肽合成中被广泛使用。苄氧基羰基 (Boc) 基团在肽合成过程中充当氨基酸的保护基团。它可以防止在氨基上发生的不必要的反应,从而确保肽链正确生长。 这在二肽合成中尤为有用,因为精确控制反应位点至关重要 .
离子液体形成
“3-((苄氧基)羰基)氨基丁酸”与 1-乙基-3-甲基咪唑鎓阳离子结合可以形成室温离子液体 (RTILs)。 这些 RTILs 在有机合成中具有潜在应用,因为它们可以充当高效的反应物和反应介质,尤其是在它们的反应性侧链和 N 端受到化学保护的情况下 .
有机合成
在有机合成中,该化合物的 Boc 基团用于保护氨基酸的氨基。这使得可以选择性地进行其他反应位点的反应,而不会受到氨基的干扰。 在完成所需反应后,可以在温和的酸性条件下除去 Boc 基团,露出游离氨基以进行进一步合成 .
药物化学
该化合物在药物化学中发挥作用,用于合成药物分子。 氨基的保护在复杂分子的多步合成中至关重要,可确保最终产物具有正确的结构和药理特性 .
材料科学
在材料科学中,该化合物可用于修饰材料的表面性质。 通过将 Boc 保护的氨基酸连接到表面,研究人员可以创建具有特定特征的材料,例如提高疏水性或改变电性能 .
酶抑制研究
该化合物可用于酶抑制研究,以了解酶的作用机制。 通过使用受保护的氨基酸,研究人员可以研究酶如何与底物和抑制剂相互作用,这对药物开发至关重要 .
生物偶联
“3-((苄氧基)羰基)氨基丁酸”用于生物偶联技术,它有助于将肽与其他分子(如荧光染料或药物)连接。 这在靶向治疗和诊断工具的开发中尤为重要 .
环境分析
该化合物还可以应用于环境分析。 受保护的氨基酸可用作环境样品中污染物的检测和定量分析的标准品或试剂,有助于评估污染水平 .
安全和危害
作用机制
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a molecular weight of 23725 , which may influence its bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the compound is stable under room temperature conditions .
生化分析
Biochemical Properties
3-(((Benzyloxy)carbonyl)amino)butanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The benzyloxycarbonyl group serves as a protective group for the amino function, preventing unwanted reactions during peptide synthesis. This compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall stability and conformation of the synthesized peptides .
Cellular Effects
3-(((Benzyloxy)carbonyl)amino)butanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-(((Benzyloxy)carbonyl)amino)butanoic acid involves its binding interactions with biomolecules. The benzyloxycarbonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. This compound can also induce conformational changes in proteins, affecting their activity and function. Furthermore, 3-(((Benzyloxy)carbonyl)amino)butanoic acid can modulate gene expression by binding to DNA or RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(((Benzyloxy)carbonyl)amino)butanoic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that prolonged exposure to 3-(((Benzyloxy)carbonyl)amino)butanoic acid can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(((Benzyloxy)carbonyl)amino)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, 3-(((Benzyloxy)carbonyl)amino)butanoic acid can exhibit toxic or adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
3-(((Benzyloxy)carbonyl)amino)butanoic acid is involved in various metabolic pathways. It interacts with enzymes such as esterases and amidases, which facilitate its hydrolysis and subsequent metabolism. The metabolic pathways of this compound can lead to the formation of metabolites that may have distinct biological activities. Additionally, 3-(((Benzyloxy)carbonyl)amino)butanoic acid can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(((Benzyloxy)carbonyl)amino)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of 3-(((Benzyloxy)carbonyl)amino)butanoic acid can affect its activity and function, as its localization within specific organelles can influence its interactions with target biomolecules .
Subcellular Localization
3-(((Benzyloxy)carbonyl)amino)butanoic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. For instance, it may localize to the endoplasmic reticulum, where it can participate in protein synthesis and folding. The subcellular localization of 3-(((Benzyloxy)carbonyl)amino)butanoic acid can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
属性
IUPAC Name |
3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307860 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51440-81-4 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-DL-beta -Homoalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
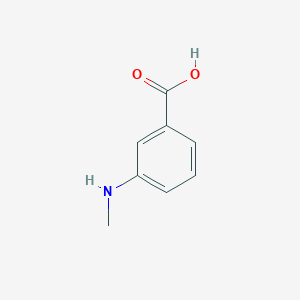

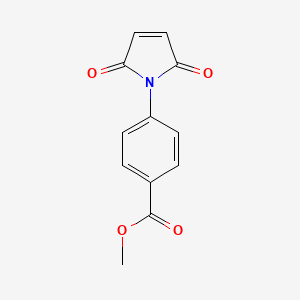
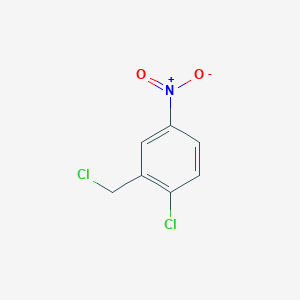
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
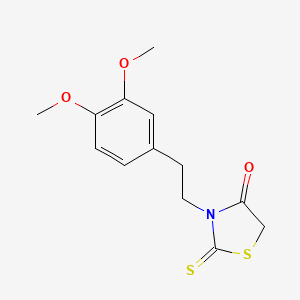
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)



